![molecular formula C17H18FN3O3 B5513850 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)
7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the target structure often involves multi-step chemical processes aiming to introduce specific functional groups that confer desired properties. For example, novel synthesis approaches have been developed for compounds exhibiting potent antibacterial activity against respiratory pathogens, demonstrating the importance of structural configuration in biological activity (Odagiri et al., 2013). Similarly, compounds with antihypertensive activity have been prepared, showcasing the versatility of spirocyclic and quinoline derivatives in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their function. X-ray diffraction studies and spectral analyses provide detailed insights into their configuration, contributing to a better understanding of their reactivity and interaction with biological targets. The structure-activity relationship studies often highlight the significance of the spirocyclic framework and substituents in modulating biological activity (Tsukamoto et al., 1995).
Chemical Reactions and Properties
Compounds like the one in focus undergo various chemical reactions, highlighting their reactivity and potential for modification. The Prins/pinacol cascade process, for instance, illustrates a method for synthesizing oxaspirocycles, revealing the compound’s versatility in chemical transformations (Reddy et al., 2014). Such reactions are essential for tailoring the compound's properties for specific applications.
科学的研究の応用
Antibacterial Activity
One significant application area for compounds related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" is in the development of potent antibacterial drugs for treating respiratory tract infections. Studies have shown that certain compounds exhibit potent in vitro antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. These findings suggest potential for these compounds in addressing the growing issue of antibiotic resistance (Odagiri et al., 2013).
Photophysical Properties
Another area of research focuses on the photophysical properties of related compounds. Studies exploring the excited-state processes of 8-Hydroxyquinoline, a core component of the compound , shed light on its fluorescence characteristics, photoinduced tautomerization, and solvation effects. These insights are crucial for developing applications in analytical chemistry, sensors, and organic electronics (Bardez et al., 1997).
Antihypertensive Activity
Compounds structurally related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" have also been explored for their potential antihypertensive effects. Research in this area indicates the possibility of utilizing these compounds as antihypertensive agents, highlighting their capacity to interact with adrenergic receptors and lower blood pressure, albeit with varying degrees of selectivity towards alpha-adrenergic receptor subtypes (Caroon et al., 1981).
Metal Ion Sensing and Complexation
The study of the interaction between 8-Hydroxyquinoline derivatives and metal ions offers insights into the development of metal ion sensors and complexation agents. These compounds exhibit strong fluorescence when chelated with certain metal ions, making them useful for the detection, separation, and quantitative analysis of metal ions. This application is particularly relevant in the fields of analytical chemistry, environmental monitoring, and materials science (Park et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-3-12-14(22)7-11(20-15(12)13)8-21-6-2-5-17(10-21)9-19-16(23)24-17/h1,3-4,7H,2,5-6,8-10H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZOZFNHUJYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)CC3=CC(=O)C4=C(N3)C(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

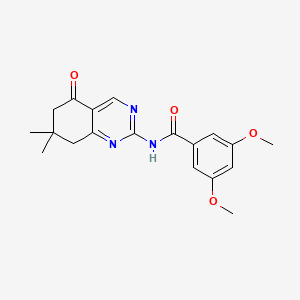
![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

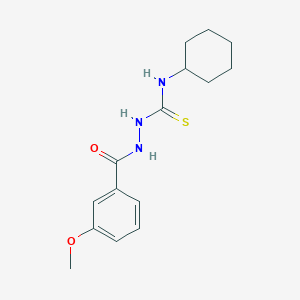
![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)
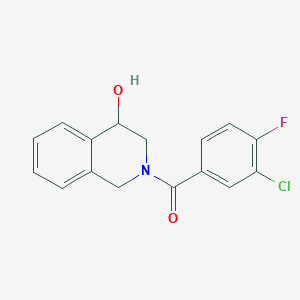
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)
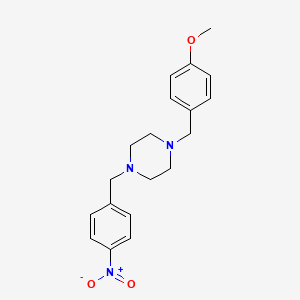
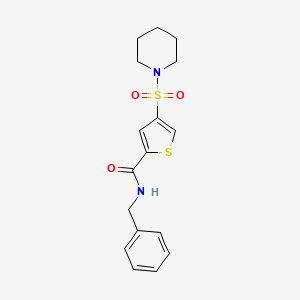

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)